N-[4-(2-ethoxyethoxy)phenyl]benzamide
Description
N-[4-(2-Ethoxyethoxy)phenyl]benzamide is a benzamide derivative featuring a phenyl ring substituted with a 2-ethoxyethoxy group at the para position. This compound is structurally characterized by a benzamide moiety (C₆H₅CONH-) linked to a substituted aromatic ring.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[4-(2-ethoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-10-8-15(9-11-16)18-17(19)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
IDBSAZYKOMGNLH-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The 2-ethoxyethoxy group distinguishes N-[4-(2-ethoxyethoxy)phenyl]benzamide from related benzamides. Key structural analogs include:
Key Observations :
Key Observations :
Key Observations :
- Heterocyclic substituents (e.g., imidazole, thiophene) enhance anticancer and antimicrobial potency .
- The 2-ethoxyethoxy group may modulate pharmacokinetics but requires functionalization (e.g., sulfonamide or heterocycle addition) for significant bioactivity.
Physical and Spectral Properties
Crystallographic and spectral data from analogs provide insights:
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